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Fundamental DFT Studies on o-Vanillin Structure

Density Functional Theory calculations provide essential insights into the molecular structure and properties
of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). These foundational studies help researchers understand

its reactive characteristics.

Computational

Study Focus Key Findings
Y Method v g

Molecular B3LYP functional, 6- Identified all conformational isomers; studied the

Structure & IR 311++G basis set molecule and its oxyanion; conversion to oxyanion

Spectra [1] decreases carbonyl stretching frequency.

Global Reactivity B3LYP-D3/6- HOMO-LUMO energy gap, molecular electrostatic

Parameters [2] 311G(d,p) level in potential (MESP), and global reactivity parameters
water solvent (chemical hardness, softness, electronegativity)

calculated to explore chemical reactivity.

Applications of o-Vanillin DFT Studies
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DFT studies facilitate various advanced applications for o-Vanillin, from drug discovery to materials

science.

Application

Area Research Objective Key DFT Contributions & Findings

Drug Discovery Design antimicrobial Salen-type  Geometry optimization; HOMO-LUMO energy

& Biological ligands [2] and identify gaps; MESP maps; molecular docking

Activity biological targets [3]. simulations to predict binding affinity and
interactions with target proteins (e.g., Bacillus
subtilis).

Cancer Investigate o-Vanillin as an In vitro and in situ models show o-Vanillin inhibits

Research inhibitor of TLR2 signaling in TLR2-mediated upregulation of MMP9/14;

(Glioma microglia [4]. attenuates pro-tumorigenic microglia phenotype.

Therapy)

Corrosion Study Vanillin-derived B3LYP/6-311G++(d,p) method used to calculate

Inhibition thiosemicarbazone as a reactivity descriptors, FMOs, and MESP;

corrosion inhibitor for mild steel  determined thione form has higher inhibitory
[5]. efficiency.

Pyrolysis & Bio- Investigate catalytic pyrolysis of = Combined experimental (Py-GC/MS) and DFT to
Oil Production vanillin (lignin model) using show HZSM-5 increased aromatic hydrocarbons
HZSM-5 [6] in pyrolysis oil from 1.75% to 9.66%; elucidated
reaction pathways.

Summary of Key Computational Findings

The table below synthesizes crucial quantitative data from various DFT studies for easy comparison and

analysis.
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Computed Property

Value |/ Description

Significance / Implication

HOMO-LUMO
Energy Gap (AE) [2]

Molecular
Electrostatic
Potential (MESP) [2]

Global Reactivity
Descriptors [2] [5]

Adsorption Energy
(Eads) [7]

Calculated for Salen-type
ligands based on o-vanillin.

Surfaces mapped for Salen-
type ligands.

Chemical potential (u),
hardness (n), softness (S),
electrophilicity index (w).

Energy calculated for
metalloporphyrins on
graphene.

Directly related to chemical stability and
reactivity; a smaller gap generally indicates
higher reactivity and better bioactivity.

Visualizes charge distribution; identifies
regions susceptible to nucleophilic (negative)
and electrophilic (positive) attacks, guiding
interaction studies.

Quantifies overall molecular reactivity; helps
predict the potential of molecules as effective
corrosion inhibitors or bioactive agents.

Quantifies the strength of interaction between
a molecule and a surface, which is crucial for
designing sensors and catalysts.

Detailed Experimental & Computational Protocols

For researchers aiming to replicate or build upon these studies, here are detailed methodologies for key

experiments.

Protocol for DFT Calculations of o-Vanillin and Derivatives [1] [2]

e Software & Tools: Gaussian 09 or 16 program package.

e Computational Method: DFT, typically using the B3LYP hybrid functional.

e Basis Set: 6-311G(d,p) or 6-311++G(d,p) for better accuracy on hydrogen atoms.

¢ Solvent Model: Use the Polarizable Continuum Model (PCM) for calculations in water or other

solvents to simulate physiological or experimental conditions [2].

o Key Steps:

o Geometric Optimization: Fully optimize the molecular geometry without constraints.
o Frequency Calculation: Confirm the structure is at an energy minimum (no imaginary

frequencies) and obtain thermodynamic corrections.
o Molecular Orbital Analysis: Calculate HOMO and LUMO energies and plots.
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o MESP Mapping: Generate electrostatic potential surfaces mapped onto the electron density
surface.

o Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study intra- and
intermolecular bonding and charge transfer [1].

Protocol for In Silico Molecular Docking and Dynamics [2] [8]

¢ Objective: To predict the binding interactions and stability of o-vanillin compounds with biological
targets.
¢ Ligand Preparation:
o Draw the 2D structure in ChemDraw or Avogadro.
o Convert to 3D and minimize energy using tools like Avogadro (with MMFF94 force field) or
Schrédinger's LigPrep [9].
¢ Protein Preparation:
o Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
o Using Schrédinger Suite or UCSF Chimera, prepare the protein by adding hydrogens,
assigning bond orders, and removing water molecules.
e Docking Simulation:
o Use AutoDock Vina or Molegro Virtual Docker (MVD).
o Define a grid box around the active site of the protein.
o Set parameters (e.g., 100 runs, population size 150, maximum energy evaluations 2,500,000)
[9].
o Analyze the binding pose with the most favorable (most negative) binding energy.
e Validation:
o Validate the docking protocol by re-docking a known native ligand and calculating the Root
Mean Square Deviation (RMSD); an RMSD < 2.0 A is acceptable [9].
¢ Molecular Dynamics (MD) Simulation [8]:
o Perform simulations using GROMACS with the AMBER99SB-ILDN force field for the protein
and GAFF for the ligand.
o Solvate the system in a TIP3P water model and neutralize it with ions.
o Minimize energy, equilibrate under NVT and NPT ensembles, and run a production MD
simulation (e.g., 20-100 ns).
o Analyze results using Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation
(RMSF), and hydrogen bonding.

The experimental workflow for combining pyrolysis experiments with DFT calculations to study reaction

mechanisms can be visualized as follows:
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Start: Investigation of
o-Vanillin Pyrolysis

Experimental Setup:
Horizontal Tube Furnace,
Py-GC/MS, in situ DRIFTS

;

Catalytic Pyrolysis:
Vanillin + HZSM-5 (1:2 mass ratio)

:

Product Analysis:
Oil, Gas, and Char Yield
GC/MS for Aromatics

DFT Modeling:
Reaction Pathways
Activation Energies

:

Data Comparison &
Mechanistic Insights

Conclusion & Validation
of Catalytic Mechanism

Click to download full resolution via product page

Experimental and Computational Workflow for Pyrolysis Studies [6]
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Future Research Directions

¢ Advanced Computational Methods: Using higher-level DFT functionals (e.g., wB97XD) [7] and
post-Hartree-Fock methods for more accurate energetics.

¢ Multi-Scale Modeling: Combining DFT with molecular dynamics to study o-vanillin derivatives in
complex biological environments over longer timescales [8].

¢ High-Throughput Virtual Screening: Leveraging cheminformatic approaches to design and screen
large libraries of o-vanillin derivatives for specific therapeutic targets [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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